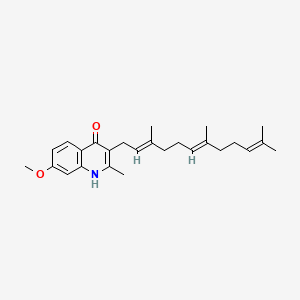

Mtb-cyt-bd oxidase-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H35NO2 |

|---|---|

Molecular Weight |

393.6 g/mol |

IUPAC Name |

7-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C26H35NO2/c1-18(2)9-7-10-19(3)11-8-12-20(4)13-15-23-21(5)27-25-17-22(29-6)14-16-24(25)26(23)28/h9,11,13-14,16-17H,7-8,10,12,15H2,1-6H3,(H,27,28)/b19-11+,20-13+ |

InChI Key |

LRINXRJQZLTTHS-UFTLRZAHSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)CC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mtb-cyt-bd Oxidase-IN-1: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Mtb-cyt-bd oxidase-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document summarizes key quantitative data, details experimental protocols for its evaluation, and presents visual diagrams of its inhibitory pathway and experimental workflow.

Core Mechanism of Action

This compound, identified as compound 1x in the primary literature, is a synthetic aurachin D analogue.[1][2][3] Aurachin D is a known natural product inhibitor of cytochrome bd oxidase, acting as a quinone analogue.[4][5] The proposed mechanism of action for this compound is the competitive inhibition of the menaquinol (MK-9) binding site on the CydA subunit of the cytochrome bd oxidase complex.[5] By occupying this site, the inhibitor blocks the electron transfer from menaquinol to the heme cofactors (b₅₅₈, b₅₉₅, and d), thereby disrupting the enzyme's catalytic cycle and inhibiting the reduction of oxygen to water. This disruption of the electron transport chain ultimately hinders ATP synthesis, which is crucial for the survival of M. tuberculosis, particularly under conditions of respiratory stress.[6][7]

The cytochrome bd oxidase is one of two terminal oxidases in the Mtb respiratory chain, the other being the cytochrome bcc-aa₃ supercomplex.[6][7] The presence of this alternative oxidase allows the bacterium to survive when the primary cytochrome bcc-aa₃ complex is inhibited.[6] Therefore, inhibitors of cytochrome bd oxidase, such as this compound, are of significant interest for combination therapies with drugs that target the cytochrome bcc-aa₃ complex, like Q203.[6][8]

Quantitative Data

The inhibitory potency of this compound and its analogues has been quantified through various in vitro assays. The following table summarizes the key data from the primary literature.

| Compound | IC₅₀ (μM) vs. Mtb cyt-bd Oxidase | MIC (μM) vs. M. tuberculosis H37Rv | Reference |

| This compound (1x) | 0.13 | Not Reported | [1][9] |

| Aurachin D (1a) | 0.15 | >128 | [1] |

| 7-methoxy analogue (1w) | 0.16 | Not Reported | [1] |

| 5-methoxy analogue (1u) | 0.18 | Not Reported | [1] |

| Citronellyl analogue (1d) | 0.23 | 8 | [1] |

| 6-fluoro analogue (1g) | 0.10 | 4 | [1] |

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the inhibitory activity of this compound against its target.

Inhibition of M. tuberculosis Cytochrome bd Oxidase Activity Assay

This assay measures the inhibition of oxygen consumption by inverted membrane vesicles (IMVs) containing overexpressed Mtb cytochrome bd oxidase.

1. Preparation of Inverted Membrane Vesicles (IMVs):

-

Mycobacterium smegmatis strain Δcyd pLHcyd is used for the overexpression of Mtb cytochrome bd oxidase.

-

Cells are grown in an appropriate medium and harvested.

-

The cell pellet is resuspended in a lysis buffer and subjected to mechanical disruption (e.g., French press or sonication).

-

The cell lysate is centrifuged at low speed to remove unbroken cells and debris.

-

The supernatant is then ultracentrifuged to pellet the membrane fraction.

-

The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80°C.

2. Oxygen Consumption Assay:

-

The assay is performed using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

The assay buffer consists of a phosphate buffer (pH 7.4) supplemented with cofactors.

-

IMVs are added to the chamber to a final concentration that yields a stable oxygen consumption rate.

-

To ensure that the measured oxygen consumption is solely due to the activity of cytochrome bd oxidase, an inhibitor of the cytochrome bcc-aa₃ complex (e.g., TB47 at 1 μM) is added.

-

The reaction is initiated by the addition of an electron donor, such as NADH.

-

The baseline oxygen consumption rate is recorded.

-

The test inhibitor (this compound) is then titrated into the chamber at various concentrations.

-

The oxygen consumption rate is monitored after each addition until a steady state is reached.

-

The percentage of inhibition is calculated relative to the baseline rate.

3. Data Analysis:

-

The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

References

- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Function of Cytochrome bd Oxidase in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, employs a branched electron transport chain to adapt to the diverse and challenging environments encountered within the human host. Central to this respiratory flexibility is the cytochrome bd oxidase, a terminal oxidase with distinct properties from the primary cytochrome bcc-aa3 supercomplex. This technical guide provides an in-depth analysis of the multifaceted role of cytochrome bd oxidase in Mtb physiology, virulence, and drug resistance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical enzyme and its potential as a therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to facilitate further research and development in this area.

Core Functions of Cytochrome bd Oxidase in M. tuberculosis

Mtb possesses two terminal oxidases that transfer electrons to a final acceptor, oxygen, contributing to the generation of a proton motive force (PMF) for ATP synthesis.[1][2] These are the cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd oxidase.[1][2] While the cytochrome bcc-aa3 complex is the primary respiratory enzyme under optimal growth conditions, the cytochrome bd oxidase, encoded by the cydABDC operon, plays a crucial, often non-redundant, role in specific stress conditions encountered during infection.[1][3]

Role in Respiration and Bioenergetics

The cytochrome bd oxidase is a quinol:oxygen oxidoreductase that, unlike the cytochrome bcc-aa3 supercomplex, is not a proton pump.[4] However, it still contributes to the generation of a proton motive force by catalyzing the oxidation of menaquinol on the periplasmic side of the membrane and the reduction of oxygen to water using protons from the cytoplasm.[5][6] This process is less efficient in terms of proton translocation compared to the cytochrome bcc-aa3 supercomplex.[2] The enzyme exhibits a high affinity for oxygen, which is advantageous in the low-oxygen environments characteristic of tuberculous granulomas.[6][7]

Contribution to Virulence and Host Adaptation

The ability of Mtb to establish and maintain a persistent infection is intrinsically linked to its metabolic adaptability, where cytochrome bd oxidase is a key player. Its expression is induced during the transition from acute to chronic infection in mouse models.[6][8]

A critical function of cytochrome bd oxidase is its role in resisting the acidic environment of the macrophage phagosome.[1][9] Following activation by interferon-gamma (IFNγ), macrophages acidify their phagosomes to pH levels as low as 4.5.[1] Under these acidic conditions, the activity of the cytochrome bcc-aa3 complex is preferentially inhibited, making Mtb reliant on the more acid-resistant cytochrome bd oxidase to maintain respiration and viability.[1][9] Mutants lacking a functional cytochrome bd oxidase exhibit hypersusceptibility to low pH and are attenuated for growth in activated macrophages.[1][9]

Furthermore, cytochrome bd oxidase contributes to the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key components of the host immune response.[8][10] This protective function further underscores its importance for Mtb's survival within the host.

Role in Drug Resistance and as a Therapeutic Target

The presence of a functional cytochrome bd oxidase confers intrinsic tolerance to drugs targeting the cytochrome bcc-aa3 complex, such as the clinical candidate Q203 (Telacebec).[8][10] When the primary respiratory pathway is inhibited, Mtb can reroute electron flow through the cytochrome bd oxidase, thereby circumventing the drug's lethal action.[8][10] This functional redundancy renders inhibitors of the bcc-aa3 complex bacteriostatic rather than bactericidal.[7][10]

This synthetic lethal relationship between the two terminal oxidases has positioned cytochrome bd oxidase as a highly attractive target for novel anti-tuberculosis drug development.[10][11] The rationale is that co-administration of a cytochrome bd oxidase inhibitor with a cytochrome bcc-aa3 inhibitor would create a dual blockade of respiration, leading to a synergistic bactericidal effect and potentially shortening the duration of tuberculosis treatment.[10][12] Moreover, a knockout of cytochrome bd oxidase has been shown to make Mtb hypersensitive to the ATP synthase inhibitor bedaquiline, further highlighting its potential in combination therapies.[13]

Quantitative Data Summary

This section summarizes the available quantitative data related to the function and inhibition of cytochrome bd oxidase in M. tuberculosis.

Table 1: Kinetic Parameters of M. tuberculosis Cytochrome bd Oxidase

| Substrate | Apparent Km (µM) | Specific Catalytic Activity (µmol·min-1·mg-1) | Reference |

| Decylubiquinol (dQH2) | 21.52 ± 3.57 | 5.1 ± 0.29 | [12] |

| Ubiquinol-1 (Q1H2) | 51.55 ± 8.9 | 5.26 ± 0.52 | [12] |

| Ubiquinol-2 (Q2H2) | 65.21 ± 15.31 | 8.65 ± 2.5 | [12] |

Table 2: Gene Expression of cyd Operon Under Stress Conditions

| Gene(s) | Stress Condition | Fold Change in Expression | Reference |

| cydA | Hypoxia (0.5% air saturation vs. 21%) | 2- to 3-fold increase | [3] |

| cydABDC | Hypoxia (0.6% air saturation) | >50-fold increase | |

| cydA | In vivo (chronic mouse lung infection) | Transiently upregulated | [12] |

| whiB3 | Acid stress (pH 4.5) | >10-fold increase | |

| whiB6 | Acid stress (pH 4.5) | 3-fold increase |

Table 3: Synergistic Activity of Cytochrome bd Oxidase Inhibitors with Other Anti-TB Drugs

| Drug Combination | Organism | Parameter | Value | Reference |

| Q203 + ND-011992 | M. tuberculosis | FICI | 0.16 | [1][10] |

| Q203 + ND-011992 | M. bovis BCG | FICI | 0.01 | [1][10] |

| Q203 + Aurachin D (25 µM) | M. tuberculosis H37Rv | Q203 MIC | Decrease from 10 nM to 1.25 nM | [7][8] |

| Bedaquiline in ΔcydA mutant | M. tuberculosis H37Rv | Bactericidal activity | Instantly bactericidal (vs. bacteriostatic in WT) | [13] |

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cytochrome bd oxidase in M. tuberculosis.

Measurement of Oxygen Consumption Rate (OCR)

3.1.1. Polarographic Method

This method utilizes a Clark-type oxygen electrode to measure the rate of oxygen depletion in a sealed chamber containing a suspension of M. tuberculosis.

-

Apparatus: A polarographic oxygen electrode system (e.g., Hansatech Instruments, Rank Brothers) with a sealed, stirred, and temperature-controlled chamber.

-

Procedure:

-

Calibrate the oxygen electrode with air-saturated and oxygen-depleted respiration buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 5 mM MgCl₂, 5 mM K₂HPO₄, 1 mM EDTA, pH 7.4).

-

Add a known volume of M. tuberculosis culture (typically mid-log phase, OD₆₀₀ of 0.5-1.0) to the chamber containing fresh respiration buffer.

-

Seal the chamber, ensuring no air bubbles are trapped.

-

Record the decrease in oxygen concentration over time. The slope of this line represents the basal OCR.

-

To measure the contribution of cytochrome bd oxidase, the cytochrome bcc-aa3 complex can be inhibited with a specific inhibitor like Q203. The remaining OCR is largely attributable to cytochrome bd oxidase.

-

Conversely, a cytochrome bd oxidase inhibitor can be added to determine its contribution to the total OCR.

-

3.1.2. Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This technology allows for the real-time, non-invasive measurement of OCR in whole cells in a microplate format.[1]

-

Apparatus: Agilent Seahorse XF Analyzer.[1]

-

Procedure:

-

Seed M. tuberculosis into the wells of a Seahorse XF cell culture microplate. Adherent strains can be grown directly in the plate, while suspension cultures require a method to adhere them to the plate, such as using a cell-tak coating.

-

Prior to the assay, replace the growth medium with unbuffered assay medium (e.g., XF Base Medium supplemented with substrates).

-

The instrument lowers a sensor cartridge into the wells, creating a transient microchamber. The rate of decrease in oxygen concentration in this microchamber is measured.

-

The instrument allows for the sequential injection of compounds to modulate respiration. A typical experiment might involve:

-

Baseline OCR measurement.

-

Injection of an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203) to determine the respiratory capacity of cytochrome bd oxidase.

-

Injection of an uncoupler (e.g., CCCP) to measure maximal respiration.

-

Injection of an inhibitor of both respiratory branches (e.g., a combination of Q203 and a cytochrome bd oxidase inhibitor) to determine non-mitochondrial oxygen consumption.

-

-

Construction of a cydA Knockout Mutant via Homologous Recombination

This protocol describes the generation of a targeted gene deletion mutant of cydA, a key subunit of the cytochrome bd oxidase complex, using a two-step allelic exchange strategy.

-

Materials: M. tuberculosis strain, p2NIL and pGOAL plasmid series, appropriate restriction enzymes, DNA ligase, competent E. coli for cloning, electroporator for mycobacteria, and selective media (containing antibiotics, sucrose, and X-Gal).

-

Procedure:

-

Construct the suicide delivery vector:

-

Clone the cydA gene along with its upstream and downstream flanking regions (approximately 1 kb each) into the p2NIL vector.

-

Inactivate the cydA gene within the cloned fragment by replacing a portion of its coding sequence with a selectable marker, such as a hygromycin resistance cassette, from a pGOAL plasmid.

-

Introduce a counter-selectable marker cassette (sacB and lacZ) from a pGOAL plasmid into the final p2NIL construct.

-

-

Electroporation into M. tuberculosis:

-

Prepare electrocompetent M. tuberculosis cells.

-

Electroporate the suicide delivery vector into the competent cells.

-

-

Selection of single-crossover (SCO) recombinants:

-

Plate the electroporated cells on selective medium containing the antibiotic corresponding to the marker used to disrupt cydA (e.g., hygromycin) and X-Gal.

-

SCO mutants will be blue, antibiotic-resistant, and sucrose-sensitive.

-

-

Selection of double-crossover (DCO) recombinants:

-

Culture an SCO colony in non-selective liquid medium.

-

Plate dilutions of this culture onto medium containing sucrose and X-Gal.

-

DCO mutants will be white, antibiotic-resistant (if the gene was replaced with a resistance cassette), and sucrose-resistant.

-

-

Confirmation of the knockout:

-

Verify the correct allelic exchange event by PCR using primers flanking the cydA gene and by Southern blot analysis.

-

-

Macrophage Infection Assay

This protocol outlines the procedure for infecting a macrophage cell line (e.g., THP-1) with M. tuberculosis to assess intracellular survival and growth.

-

Materials: Macrophage cell line (e.g., THP-1), appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS), phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation, M. tuberculosis strains (wild-type and mutant), lysis buffer (e.g., 0.1% Triton X-100 in PBS), and agar plates for CFU enumeration.

-

Procedure:

-

Macrophage preparation:

-

Seed THP-1 monocytes into a tissue culture plate.

-

Differentiate the monocytes into macrophages by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

-

Wash the cells to remove PMA and replace with fresh medium.

-

-

Preparation of bacterial inoculum:

-

Grow M. tuberculosis to mid-log phase.

-

Wash the bacteria and resuspend in cell culture medium.

-

Disperse any bacterial clumps by passing the suspension through a syringe with a fine-gauge needle or by sonication.

-

-

Infection:

-

Infect the macrophage monolayer with the bacterial suspension at a desired multiplicity of infection (MOI), typically between 1 and 10.

-

Incubate for a few hours (e.g., 4 hours) to allow for phagocytosis.

-

Wash the cells multiple times with warm medium to remove extracellular bacteria.

-

-

Intracellular survival/growth assessment:

-

At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with a gentle lysis buffer.

-

Serially dilute the lysates and plate on appropriate agar medium (e.g., Middlebrook 7H11).

-

Incubate the plates for 3-4 weeks and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

-

-

Visualization of Pathways and Workflows

Signaling Pathway for Regulation of cydABDC Expression

The expression of the cytochrome bd oxidase operon is tightly regulated in response to environmental cues, particularly hypoxia.

Caption: Regulation of cydABDC expression by RegX3 and CRP in response to hypoxia.

Experimental Workflow for Assessing Synergistic Drug Activity

This workflow outlines the steps to determine the synergistic interaction between a cytochrome bcc-aa3 inhibitor and a cytochrome bd oxidase inhibitor.

Caption: Experimental workflow for determining synergistic drug interactions.

Conclusion and Future Directions

The cytochrome bd oxidase of Mycobacterium tuberculosis is a critical component of its respiratory machinery, playing a vital role in the pathogen's ability to adapt to the harsh conditions within the host. Its function in resisting acidic stress and its synthetic lethal relationship with the primary cytochrome bcc-aa3 oxidase make it a compelling target for the development of new anti-tuberculosis therapies. The data and protocols presented in this guide offer a foundation for further research into this important enzyme.

Future research should focus on:

-

Detailed structural and mechanistic studies: A deeper understanding of the enzyme's structure and catalytic mechanism will facilitate the rational design of potent and specific inhibitors.

-

Elucidation of regulatory networks: Further investigation into the signaling pathways that control the expression of cytochrome bd oxidase will provide a more complete picture of its role in Mtb physiology.

-

In vivo validation of drug combinations: Preclinical and clinical studies are needed to evaluate the efficacy and safety of drug combinations targeting both terminal oxidases.

The development of novel therapeutic strategies targeting the respiratory flexibility of M. tuberculosis, with cytochrome bd oxidase as a key focus, holds significant promise for improving the treatment of tuberculosis and combating the threat of drug resistance.

References

- 1. embopress.org [embopress.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of the cydAB-Encoded Cytochrome bd Oxidase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diisonitrile Lipopeptides Mediate Resistance to Copper Starvation in Pathogenic Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anti-mycobacterial activity of the cytochrome bcc inhibitor Q203 can be enhanced by small-molecule inhibition of cytochrome bd - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mycobacterium tuberculosis Cytochrome bd Oxidase Mutant Is Hypersensitive to Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mycobacterium tuberculosis cytochrome bd oxidase mutant is hypersensitive to bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypoxia-Activated Cytochrome bd Expression in Mycobacterium smegmatis Is Cyclic AMP Receptor Protein Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Gene Expression in Response to Exposure to Antimycobacterial Agents and Other Stress Conditions among Seven Mycobacterium tuberculosis whiB-Like Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mycobacterium tuberculosis Electron Transport Chain and its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mycobacterium tuberculosis (Mtb) electron transport chain (ETC), a critical pathway for the bacterium's survival and a key target for novel anti-tubercular drugs. We will delve into the core components of the Mtb ETC, the mechanisms of action of prominent inhibitors, and detailed experimental protocols for their study.

The Core Architecture of the Mtb Electron Transport Chain

The Mtb ETC is a sophisticated, membrane-bound system responsible for generating the proton motive force (PMF) that drives ATP synthesis through oxidative phosphorylation. This process is essential for the bacterium's energy production, particularly during the various stages of infection, including latency. The Mtb ETC is distinct from its mammalian counterpart, offering opportunities for selective drug targeting. It is a branched pathway, providing metabolic flexibility to adapt to diverse microenvironments within the host.

The primary components of the Mtb ETC include:

-

Type I NADH Dehydrogenase (NDH-1 or Nuo): A multi-subunit complex that oxidizes NADH, translocates protons across the membrane, and reduces menaquinone. While energetically efficient, it is not considered essential for Mtb survival under all conditions.[1]

-

Type II NADH Dehydrogenases (NDH-2): Single-subunit enzymes that also oxidize NADH but do not pump protons. Mtb possesses two main NDH-2 enzymes, Ndh and NdhA. These are crucial for redox balance and are considered attractive drug targets as they are absent in mammals.[1][2]

-

Succinate Dehydrogenase (Sdh or Complex II): This complex links the tricarboxylic acid (TCA) cycle to the ETC by oxidizing succinate to fumarate and reducing menaquinone. Mtb has two succinate dehydrogenase enzymes, Sdh1 and Sdh2.[1]

-

Cytochrome bc1-aa3 Supercomplex (Complex III-IV): This supercomplex is the primary terminal oxidase under aerobic conditions. It oxidizes menaquinol, transfers electrons to cytochrome c, and finally to a terminal oxygen acceptor, while pumping protons. This process contributes significantly to the PMF.[1]

-

Cytochrome bd Oxidase: An alternative terminal oxidase that is upregulated under hypoxic and stress conditions. It has a higher affinity for oxygen but is less efficient in proton translocation compared to the cytochrome bc1-aa3 supercomplex.[3]

-

F₀F₁ ATP Synthase (Complex V): This enzyme utilizes the PMF generated by the respiratory complexes to synthesize ATP from ADP and inorganic phosphate. It is a validated and crucial drug target.[3][4]

The flow of electrons through these complexes creates a proton gradient across the inner membrane, which is the driving force for ATP synthesis.

Key Inhibitors of the Mtb Electron Transport Chain

Several potent anti-tubercular drugs and clinical candidates target the Mtb ETC. Their mechanisms of action are diverse, leading to the disruption of energy metabolism and ultimately, bacterial cell death.

Bedaquiline (Sirturo®)

Bedaquiline is a diarylquinoline antibiotic that specifically inhibits the F₀ subunit of ATP synthase. By binding to the c-ring of the enzyme, it stalls its rotation, thereby blocking proton translocation and inhibiting ATP synthesis. This leads to a depletion of cellular energy stores, which is lethal to both replicating and non-replicating Mtb.

Telacebec (Q203)

Telacebec is an imidazopyridine amide that targets the QcrB subunit of the cytochrome bc1 complex (Complex III). This inhibition blocks the electron flow from menaquinol to cytochrome c, disrupting the generation of the PMF and consequently, ATP synthesis. Telacebec is potent against both drug-susceptible and multidrug-resistant Mtb strains.

Clofazimine

Clofazimine is a riminophenazine antibiotic repurposed for the treatment of multidrug-resistant tuberculosis. Its mechanism is multifaceted, but a key action involves the Mtb ETC. It is believed to be a prodrug that is reduced by NDH-2, leading to the production of reactive oxygen species (ROS) upon reoxidation. This redox cycling creates oxidative stress and can also interfere with the function of menaquinone, a critical electron carrier.[5][6]

Pretomanid (PA-824)

Pretomanid is a nitroimidazole that has a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8] Under anaerobic conditions, which are relevant to latent TB, pretomanid is reductively activated by the deazaflavin-dependent nitroreductase (Ddn) to release reactive nitrogen species, including nitric oxide (NO).[7][9] This NO acts as a respiratory poison, inhibiting cellular respiration and leading to a drop in ATP levels.[9]

Thioridazine

Thioridazine is a phenothiazine neuroleptic drug that has been shown to have anti-tubercular activity. Its mechanism is not fully elucidated but is known to be multi-targeted. It is reported to inhibit the type-II NADH-menaquinone oxidoreductase (NDH-2), a key entry point for electrons into the ETC.[10] It also appears to inhibit efflux pumps, which can contribute to its efficacy against drug-resistant strains.[11]

Isoniazid's Impact on the ETC

While isoniazid's primary mechanism of action is the inhibition of mycolic acid synthesis, recent studies have shown that its bactericidal activity also involves perturbation of the ETC. Isoniazid treatment can lead to an increase in cellular ATP levels and enhanced oxygen consumption, suggesting a link between its lethal effects and the energetic state of the cell.

Quantitative Data for Mtb ETC Inhibitors

The following tables summarize key quantitative data for the discussed inhibitors, providing a basis for comparison of their potency and efficacy.

Table 1: In Vitro Potency of Mtb ETC Inhibitors

| Inhibitor | Direct Target | IC₅₀ (Target) | MIC (Mtb H37Rv) |

| Bedaquiline | ATP Synthase (F₀) | 20-25 nM | 0.03-0.06 µg/mL |

| Telacebec (Q203) | Cytochrome bc1 (QcrB) | Not Reported | 0.0015-0.0028 µg/mL |

| Clofazimine | NDH-2 | Not Reported | 0.125-0.5 µg/mL[12] |

| Pretomanid | Multiple (aerobic/anaerobic) | Not Applicable | 0.015-0.25 µg/mL |

| Thioridazine | NDH-2 (and others) | 3.64 µM | 1-10 µg/mL[13] |

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions and Mtb strain used.

Table 2: Effects of Mtb ETC Inhibitors on Cellular Processes

| Inhibitor | Effect on Cellular ATP Levels | Other Notable Effects |

| Bedaquiline | Rapid and sustained depletion | --- |

| Telacebec (Q203) | Rapid depletion | --- |

| Clofazimine | Depletion (indirectly) | Production of Reactive Oxygen Species (ROS) |

| Pretomanid | Depletion (anaerobic) | Inhibition of mycolic acid synthesis (aerobic) |

| Thioridazine | Depletion | Inhibition of efflux pumps |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mtb ETC and its inhibitors.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring the OCR of whole cells in real-time.

Protocol:

-

Cell Preparation: Culture Mtb to mid-log phase, wash, and resuspend in Seahorse XF base medium supplemented with appropriate nutrients (e.g., glucose, glycerol).

-

Cell Seeding: Seed the Mtb suspension into a Seahorse XF microplate at an optimized density. Adherence of the cells to the plate is crucial and may require pre-coating the plate with an appropriate substrate.

-

Instrument Setup: Hydrate the sensor cartridge overnight in Seahorse XF calibrant. Load the inhibitor compounds into the appropriate ports of the sensor cartridge.

-

Assay Protocol:

-

Equilibrate the cells in a CO₂-free incubator.

-

Load the microplate into the Seahorse XF analyzer.

-

Measure the basal OCR.

-

Sequentially inject the inhibitors and other modulators (e.g., an uncoupler like CCCP to measure maximal respiration, and a complex I/III inhibitor like rotenone/antimycin A to measure non-mitochondrial respiration).

-

Monitor the changes in OCR after each injection.

-

-

Data Analysis: Normalize the OCR data to the number of cells or protein content per well. Calculate parameters such as basal respiration, maximal respiration, and spare respiratory capacity.

Determination of Intracellular ATP Levels

A common method for quantifying intracellular ATP is through a luciferase-based bioluminescence assay.

Protocol:

-

Cell Culture and Treatment: Grow Mtb to the desired phase and treat with the inhibitor for a specified period.

-

Cell Lysis and ATP Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the pellet in a suitable lysis buffer.

-

Efficiently lyse the cells to release ATP. This can be achieved by methods such as bead beating or sonication in the presence of a lysis agent. A protocol has been described where Mtb suspension is mixed with boiling Tris-EDTA reagent and glass beads, heated, and then cooled.[14]

-

-

Bioluminescence Assay:

-

Centrifuge the cell lysate to pellet debris.

-

Add a specific volume of the supernatant to a luminometer-compatible plate.

-

Add a luciferase/luciferin reagent to each well.[14]

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the samples based on the standard curve.

-

Normalize the ATP levels to the number of cells (CFU) or total protein content.

-

Measurement of Membrane Potential

The fluorescent dye DiOC₂(3) is commonly used to measure bacterial membrane potential by flow cytometry.[15] This dye exhibits green fluorescence in all bacterial cells, but its fluorescence shifts to red as it aggregates in cells with a higher membrane potential.[15]

Protocol:

-

Cell Preparation: Culture Mtb to mid-log phase, wash the cells, and resuspend them in phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁶ cells/mL.[15]

-

Staining:

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer with a 488 nm laser for excitation.

-

Collect fluorescence in both the green (e.g., FITC) and red (e.g., Texas Red) channels.[15]

-

-

Data Analysis:

-

Gate on the bacterial population based on forward and side scatter.

-

Determine the mean fluorescence intensity (MFI) for both the red and green channels.

-

Calculate the red/green fluorescence ratio. A decrease in this ratio in treated cells compared to the untreated control indicates membrane depolarization.

-

Conclusion

The Mycobacterium tuberculosis electron transport chain is a validated and highly promising area for the development of new anti-tubercular therapeutics. Its unique features compared to the mammalian ETC allow for the design of selective inhibitors. The drugs discussed in this guide, such as bedaquiline and telacebec, highlight the success of targeting this essential pathway. A thorough understanding of the components of the Mtb ETC, the mechanisms of its inhibitors, and the application of robust experimental protocols are crucial for the continued discovery and development of novel drugs to combat tuberculosis.

References

- 1. Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review on enzyme complexes of electron transport chain from Mycobacterium tuberculosis as promising drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioridazine: A Non-Antibiotic Drug Highly Effective, in Combination with First Line Anti-Tuberculosis Drugs, against Any Form of Antibiotic Resistance of Mycobacterium tuberculosis Due to Its Multi-Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioridazine Is an Efflux Pump Inhibitor in Mycobacterium avium Complex but of Limited Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]

Rationale for Targeting Cytochrome bd Oxidase in Tuberculosis Therapy

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. The bacterial respiratory chain, essential for Mtb's survival and pathogenesis, presents a wealth of opportunities. Mtb possesses a branched electron transport chain (ETC) with two terminal oxidases: the primary cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd oxidase. While the bcc-aa₃ complex is the main driver of energy production in high-oxygen environments, the cytochrome bd oxidase is critical for bacterial survival under the hypoxic, acidic, and nitrosative stress conditions found within the host granuloma.[1][2] Crucially, cytochrome bd oxidase is absent in human mitochondria, making it a highly selective and attractive target for anti-tubercular drug development.[3][4] This guide details the scientific rationale for targeting this enzyme, summarizes key quantitative data on its inhibitors, provides relevant experimental protocols, and illustrates the underlying biological and logical frameworks.

The Dual-Branched Respiratory Chain of M. tuberculosis

Mtb adapts to fluctuating oxygen levels within the host by utilizing a flexible respiratory chain.

-

Cytochrome bcc-aa₃ Supercomplex: This is the canonical, highly efficient, proton-pumping terminal oxidase used during normoxic conditions. It is the target of the clinical candidate Telacebec (Q203).[5] However, its activity is inhibited by acidic pH and nitric oxide (NO), conditions prevalent during the host immune response.[1]

-

Cytochrome bd Oxidase (CydAB): Encoded by the cydABDC operon, this alternative, non-proton-pumping oxidase has a higher affinity for oxygen.[5][6] Its expression is upregulated in response to hypoxia, nitrosative stress, and acidic pH.[1][2][7] This allows Mtb to maintain respiration, generate a proton motive force, and produce ATP when the primary bcc-aa₃ pathway is compromised.[1][3]

This functional redundancy means that inhibiting only the bcc-aa₃ complex leads to a bacteriostatic, rather than bactericidal, effect, as Mtb can reroute electron flow through the bd oxidase.[4][8] This establishes a powerful therapeutic rationale: dual inhibition of both terminal oxidases is expected to be bactericidal and more effective at eradicating persistent Mtb populations.[9][10][11]

Rationale for Targeting Cytochrome bd Oxidase

The case for developing inhibitors against cytochrome bd oxidase is built on several key pillars:

-

Essentiality under Host-Relevant Stress: Genetic deletion of the cydAB operon renders Mtb hypersusceptible to the acidic and immune-stressed environments within host macrophages.[1] The enzyme is crucial for resisting the adaptive immune response driven by IFNγ.[1]

-

Synthetic Lethality with bcc-aa₃ Inhibitors: The most compelling rationale is the synthetic lethal interaction observed between the two terminal oxidases. While inhibiting either oxidase alone is not fully bactericidal, simultaneous genetic or chemical blockade of both pathways leads to rapid cell death.[5][10][11] This approach could convert a bacteriostatic drug like Q203 into a bactericidal one.[8]

-

Prokaryote-Specific Target: Cytochrome bd oxidases are unique to prokaryotes and are not found in the eukaryotic mitochondrial respiratory chain, promising high selectivity and a lower likelihood of host toxicity.[3]

-

Role in Drug Tolerance: The activity of bd oxidase contributes to Mtb's tolerance to various antibiotics, including those targeting the ETC like bedaquiline (BDQ) and Q203.[4][7] Inhibiting it could therefore potentiate the effects of other anti-TB agents.

Quantitative Data: Inhibitors of the Mtb Respiratory Chain

Several chemical scaffolds have been identified that inhibit the terminal oxidases of Mtb. The data below summarizes the potency of key compounds.

| Compound | Target Enzyme | Target Subunit | IC₅₀ (µM) | MIC (µM) against Mtb H37Rv | Citation(s) |

| Telacebec (Q203) | Cytochrome bcc-aa₃ | QcrB | 0.0027 | 0.0028 | [11] |

| ND-011992 | Cytochrome bd | CydA/B | ~1.0 | 3.1 | [10] |

| CK-2-63 | Cytochrome bd | CydA/B | 0.38 | 12.5 | [12][13] |

| Aurachin D | Cytochrome bd | CydA/B | 0.06 | 1.25 | [5][13] |

| Lansoprazole Sulfide | Cytochrome bcc-aa₃ | QcrB | 1.2 | 2.5 | [14] |

| Benzothiazole Amides | Cytochrome bd | CydA/B | Not Reported | 0.78 - 6.25 | [15] |

Note: IC₅₀ and MIC values can vary based on assay conditions (e.g., pH, media composition).

Experimental Protocols

Protocol for Measuring Cytochrome bd Oxidase Activity

This protocol is adapted from methods used for screening inhibitors against Mtb's terminal oxidases.[12][16] It measures oxygen consumption in inverted membrane vesicles (IMVs) where the bcc-aa₃ complex is chemically inhibited.

-

Preparation of Inverted Membrane Vesicles (IMVs):

-

Culture an overexpression strain of Mycolicibacterium smegmatis (or Mtb) containing the Mtb cydAB genes in a suitable broth until mid-log phase.

-

Harvest cells via centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Wash the cell pellet with a lysis buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, pH 7.5).

-

Resuspend the pellet in lysis buffer supplemented with DNase I and lysozyme.

-

Lyse the cells using a high-pressure homogenizer (e.g., French Press) at >15,000 psi.

-

Remove intact cells and debris by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

-

Pellet the IMVs from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1.5 hours at 4°C).

-

Resuspend the IMV pellet in a storage buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

-

-

Oxygen Consumption Assay:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, pH 7.5).

-

In a 96-well plate, add the IMVs to the reaction buffer.

-

To specifically measure bd oxidase activity, add a potent bcc-aa₃ inhibitor (e.g., 1 µM Telacebec/Q203) to block the primary pathway.

-

Add the test compounds (potential bd oxidase inhibitors) at desired concentrations.

-

Initiate the reaction by adding an electron donor substrate, such as a menaquinol analogue (e.g., 200 µM duroquinol or DMN).

-

Immediately measure the rate of oxygen consumption using an oxygen-sensing probe (e.g., a phosphorescent probe like MitoXpress) on a fluorescence plate reader over time.

-

Calculate the rate of oxygen consumption and determine the percent inhibition relative to a DMSO control.

-

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This is a standard broth microdilution method to determine the potency of a compound against whole Mtb cells.[17][18]

-

Preparation:

-

Use sterile 96-well microplates.

-

Prepare a 2-fold serial dilution of the test compound in Middlebrook 7H9 broth supplemented with OADC and Tween 80. The final volume in each well should be 50 µL. Include a no-drug control.

-

-

Inoculum Preparation:

-

Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

-

Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted Mtb culture to each well, bringing the total volume to 100 µL.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Reading:

-

After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin (alamarBlue).

-

The MIC is defined as the lowest concentration of the compound that prevents visible growth or a color change of the indicator.

-

Visualizations: Pathways and Logic

Diagram 1: The Branched Respiratory Chain of M. tuberculosis

Caption: Electron flow in the adaptable respiratory chain of Mtb.

Diagram 2: Experimental Workflow for Inhibitor Discovery

Caption: A streamlined workflow for identifying novel Mtb cytochrome bd oxidase inhibitors.

Diagram 3: Logical Rationale for Targeting Cytochrome bd Oxidase

Caption: The logical framework underpinning cytochrome bd oxidase as a therapeutic target.

References

- 1. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome bd Oxidase and Hydrogen Peroxide Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the cytochrome oxidases for drug development in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. orca2.tamu.edu [orca2.tamu.edu]

The Structural Biology of Mycobacterium tuberculosis Cytochrome bd Oxidase: A Prime Target for Novel Anti-Tubercular Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, possesses a remarkable ability to adapt to the harsh and fluctuating environment within its human host. Central to this adaptability is its branched respiratory chain, which allows the bacterium to maintain energy production under oxygen-limiting conditions. The cytochrome bd oxidase, a terminal oxidase distinct from the canonical cytochrome bc1-aa3 complex, is a key player in this respiratory flexibility. Its absence in humans and its crucial role in M. tb survival and virulence make it a highly attractive target for the development of new anti-tubercular drugs. This technical guide provides a comprehensive overview of the structural biology of M. tb cytochrome bd oxidase, detailing its architecture, function, and the experimental methodologies used to elucidate its characteristics. This document is intended to serve as a valuable resource for researchers actively engaged in tuberculosis drug discovery and the broader scientific community.

Introduction

The global health threat posed by tuberculosis, exacerbated by the rise of multidrug-resistant strains, underscores the urgent need for novel therapeutic strategies. The respiratory chain of M. tuberculosis has emerged as a promising area for drug development due to its essential role in the pathogen's survival. M. tb employs a branched electron transport chain, utilizing two terminal oxidases: the cytochrome bc1-aa3 supercomplex and the cytochrome bd oxidase.[1] While the former is the primary oxidase under high-oxygen conditions, the cytochrome bd oxidase becomes critical for respiration and survival in the hypoxic environments encountered within host granulomas.[2][3]

The cytochrome bd oxidase of M. tb is a membrane-bound enzyme that catalyzes the two-electron reduction of ubiquinone and the four-electron reduction of molecular oxygen to water.[4] This process contributes to the generation of a proton motive force, essential for ATP synthesis. Crucially, the cytochrome bd oxidase is not present in eukaryotes, offering a selective target for antimicrobial therapy.[5] This guide delves into the structural intricacies of this vital enzyme, providing a foundation for structure-based drug design efforts.

Structural Architecture of M. tuberculosis Cytochrome bd Oxidase

The high-resolution structure of the M. tuberculosis cytochrome bd oxidase has been determined by cryo-electron microscopy (cryo-EM), providing unprecedented insights into its molecular organization.[6][7][8]

Subunit Composition

The functional unit of M. tb cytochrome bd oxidase is a heterodimer composed of two main subunits: CydA and CydB.[6][7] These subunits are encoded by the cydA and cydB genes, respectively. The overall structure exhibits a pseudo-two-fold symmetry.[9]

Heme Cofactors

The catalytic activity of the enzyme is dependent on three heme cofactors, all of which are located within the CydA subunit.[6][7] These are:

-

Heme b₅₅₈ (low-spin): Involved in electron transfer from the quinol substrate.

-

Heme b₅₉₅ (high-spin): Plays a role in electron transfer to the active site.

-

Heme d: The site of oxygen reduction.

These hemes are arranged in a triangular fashion, facilitating efficient electron transfer.[6][7]

Quinol Binding and the Q-loop

The site of menaquinol oxidation is located in a region of CydA known as the Q-loop.[9] A unique feature of the M. tb enzyme is the presence of a disulfide bond within this loop, which is hypothesized to play a regulatory role.[2] The structure has also revealed a previously unknown binding site for menaquinone-9 (MK-9) near heme b₅₉₅.[2]

Substrate and Product Channels

Structural studies have identified putative channels for the entry of the substrate, molecular oxygen, and the exit of the product, water. Two potential oxygen access channels have been described, which could be targeted for inhibitor design.[10] A proton channel has also been proposed, which is essential for the reduction of oxygen to water.[11]

Quantitative Data Summary

This section summarizes the key quantitative data related to the structure and function of M. tuberculosis cytochrome bd oxidase.

Table 1: Structural Data for M. tuberculosis Cytochrome bd Oxidase

| Parameter | Value | PDB/EMDB ID | Reference |

| Resolution | 2.5 Å | 7NKZ / EMD-12532 | [6][8][12] |

| Method | Cryo-Electron Microscopy | 7NKZ / EMD-12532 | [6][8][12] |

| Subunits | CydA, CydB | 7NKZ / EMD-12532 | [6][8][12] |

| Heme Cofactors | Heme b₅₅₈, Heme b₅₉₅, Heme d | 7NKZ / EMD-12532 | [6][8][12] |

Table 2: Kinetic Parameters for M. tuberculosis Cytochrome bd Oxidase

| Substrate | Apparent Km (μM) | Specific Catalytic Activity (μmol·min⁻¹·mg⁻¹) | Reference |

| Decylubiquinol (dQH₂) | 21.52 ± 3.57 | 5.1 ± 0.29 | [13] |

| Ubiquinol-1 (Q₁H₂) | 51.55 ± 8.9 | 5.26 ± 0.52 | [13] |

| Ubiquinol-2 (Q₂H₂) | 65.21 ± 15.31 | 8.65 ± 2.5 | [13] |

Table 3: Inhibitors of M. tuberculosis Cytochrome bd Oxidase

| Inhibitor | IC₅₀ (μM) | Reference |

| Q203 (on ΔcydAB mutant) | 0.0031 | [2] |

| Bedaquiline (on ΔcydAB mutant) | Varies | [14] |

Note: IC₅₀ values for direct inhibitors of cytochrome bd oxidase are still emerging in the literature. The values for Q203 and Bedaquiline reflect their increased potency when cytochrome bd is absent, highlighting its role in compensating for the inhibition of the primary respiratory chain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of M. tuberculosis cytochrome bd oxidase.

Heterologous Expression and Purification of M. tuberculosis Cytochrome bd Oxidase

This protocol is adapted from Safarian et al., 2021.[6]

-

Construct Generation: The cydABDC operon from M. tuberculosis is cloned into an episomal expression vector (e.g., pYUB28b). A C-terminal FLAG-tag with a TEV cleavage site is engineered onto the cydB gene for affinity purification.[6]

-

Expression Host: A markerless deletion mutant of Mycobacterium smegmatis lacking its endogenous cytochrome bd oxidase (ΔcydAB) is used as the expression host.[6]

-

Culture Conditions: Transformed M. smegmatis is grown in a suitable medium (e.g., LB Lennox with 0.05% Tween 80 and hygromycin B) to the desired cell density.[6]

-

Membrane Vesicle Preparation: Cells are harvested and lysed to prepare inverted membrane vesicles (IMVs).

-

Solubilization: IMVs are solubilized using a mild detergent such as dodecyl-β-D-maltoside (DDM).[6]

-

Affinity Chromatography: The solubilized protein is purified using anti-FLAG M2 affinity resin. The column is washed extensively, and the protein is eluted by competitive elution with a FLAG peptide.[6]

-

Detergent Exchange (Optional): For structural studies, the detergent can be exchanged, and the protein reconstituted into lipid nanodiscs.

Cryo-Electron Microscopy (Cryo-EM) Workflow

-

Grid Preparation: The purified protein sample (in nanodiscs or detergent micelles) is applied to glow-discharged cryo-EM grids and vitrified by plunge-freezing in liquid ethane.

-

Data Acquisition: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large dataset of movie micrographs.

-

Image Processing:

-

Motion Correction and CTF Estimation: Movie frames are aligned to correct for beam-induced motion, and the contrast transfer function (CTF) is estimated for each micrograph.

-

Particle Picking: Automated particle picking is performed to identify individual protein particles.

-

2D Classification: Particles are subjected to 2D classification to remove junk particles and select for well-defined classes.

-

Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.

-

3D Classification and Refinement: Particles are classified into different 3D conformations, and the best class is subjected to 3D refinement to achieve high resolution.

-

Post-processing: The final map is sharpened, and the resolution is estimated.

-

-

Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined using crystallographic refinement software.

Oxygen Consumption Assay

This protocol is based on methods described by Safarian et al., 2021.[6]

-

Instrumentation: A high-resolution respirometer (e.g., Oroboros O2k) or a Clark-type oxygen electrode is used to measure oxygen concentration in a sealed chamber.

-

Reaction Mixture: Inverted membrane vesicles (IMVs) containing the overexpressed cytochrome bd oxidase are suspended in a suitable buffer (e.g., 50 mM Tris, 100 mM KCl, 5 mM MgCl₂, pH 7.5).[6]

-

Substrate Addition: The reaction is initiated by the addition of an electron donor, such as NADH or a menaquinol analogue (e.g., decylubiquinol).[6]

-

Measurement: The rate of oxygen consumption is monitored over time.

-

Inhibitor Studies: To determine the IC₅₀ of an inhibitor, the assay is performed in the presence of varying concentrations of the compound. The rate of oxygen consumption is measured for each concentration, and the data is fitted to a dose-response curve. To specifically measure the activity of cytochrome bd oxidase, an inhibitor of the cytochrome bc1-aa3 complex (e.g., Q203) can be added to block the primary respiratory pathway.[6]

Visualizations

Signaling and Metabolic Pathways

Caption: Branched respiratory chain of M. tuberculosis.

Experimental Workflows

Caption: Workflow for cytochrome bd oxidase expression and purification.

Caption: General workflow for cryo-EM structure determination.

Conclusion

The cytochrome bd oxidase of Mycobacterium tuberculosis represents a validated and highly promising target for the development of new anti-tubercular agents. The detailed structural and functional characterization of this enzyme, made possible by cryo-EM and a suite of biophysical and biochemical techniques, has laid the groundwork for structure-based drug design. The unique features of the M. tb enzyme, such as the disulfide bond in the Q-loop and the specific architecture of the oxygen channels, provide exciting opportunities for the development of novel inhibitors. The synergistic lethality observed when combining cytochrome bd oxidase inhibitors with drugs targeting the primary respiratory chain highlights a powerful therapeutic strategy to combat tuberculosis, including drug-resistant infections. This guide provides a comprehensive resource to aid in the continued research and development efforts targeting this critical mycobacterial enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Features and Functional Importance of Key Residues of the Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-EM structure of mycobacterial cytochrome bd reveals two oxygen access channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of bd oxidase [mpg.de]

- 12. EMDB-12533: Cryo-EM structure of the cytochrome bd oxidase from M. tuberculos... - Yorodumi [pdbj.org]

- 13. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Genetic Regulation of the cydABDC Operon in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cydABDC operon in Mycobacterium tuberculosis (Mtb) encodes the cytochrome bd oxidase, a terminal oxidase crucial for the bacterium's adaptation to the hostile host environment. This enzyme is particularly important for survival under conditions of hypoxia, nitrosative stress, and acidic pH, all of which are encountered within the host granuloma.[1][2] The operon consists of four genes: cydA and cydB, which encode the structural subunits of the cytochrome bd oxidase, and cydC and cydD, which encode a putative ABC transporter essential for the assembly and function of the oxidase complex.[3] Understanding the intricate genetic regulation of this operon is paramount for the development of novel anti-tubercular therapeutics targeting Mtb's respiratory flexibility. This guide provides an in-depth overview of the regulatory network governing cydABDC expression, detailed experimental protocols for its study, and quantitative data to support further research.

Regulatory Network of the cydABDC Operon

The expression of the cydABDC operon is tightly controlled by a network of transcription factors that respond to specific environmental cues. The primary regulators identified to date are the dormancy survival regulator (DosR) and the cAMP receptor protein (CRP).

The DosRST Two-Component System: The Master Regulator in Hypoxia and Nitrosative Stress

The DosRST two-component system is the principal regulatory pathway for the induction of a set of approximately 48 genes, including the cydABDC operon, in response to hypoxia and nitric oxide (NO).[4] This system comprises two sensor kinases, DosS and DosT, and the response regulator, DosR.[1][2][5]

-

DosS and DosT: These are heme-containing sensor kinases that detect changes in the cellular environment. DosT is primarily a hypoxia sensor, while DosS functions as a redox sensor, responding to both hypoxia and NO.[6] Under inducing conditions, these kinases autophosphorylate and subsequently transfer the phosphate group to DosR.[2]

-

DosR: Upon phosphorylation, DosR binds to specific DNA sequences, known as DosR boxes, in the promoter regions of its target genes, thereby activating their transcription.[7] The deacetylation of DosR at lysine 182 has been shown to enhance its DNA-binding activity and promote the hypoxia response.[1][2]

Role of CRP in Modulating cydABDC Expression

The cAMP receptor protein (CRP) is another key transcription factor that influences the expression of the cydABDC operon. In Mycobacterium smegmatis, a close relative of Mtb, CRP has been shown to directly regulate the expression of the cydAB operon in response to hypoxic conditions.[8] While the direct binding of CRP to the cydABDC promoter in Mtb is supported by ChIP-seq data, its precise role in concert with DosR is an area of ongoing investigation. It is hypothesized that CRP may fine-tune the expression of the operon in response to metabolic cues.

Quantitative Data on cydABDC Gene Expression

The following table summarizes the quantitative data on the expression of the cydABDC operon under various stress conditions, as reported in the literature.

| Gene(s) | Stress Condition | Fold Change in Expression | Reference Organism | Experimental Method | Reference |

| cydA | Hypoxia | ~2-3 fold increase | M. smegmatis | lacZ reporter assay | [4] |

| cydABDC | Hypoxia and NO exposure | Increased expression | M. tuberculosis | Not specified | [9] |

| cydA | Chronic mouse lung infection | Increased transcript copy numbers | M. tuberculosis | Real-time RT-PCR | [10] |

| cydC | Chronic mouse lung infection | Increased transcript copy numbers | M. tuberculosis | Real-time RT-PCR | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of DosR-mediated Regulation of cydABDC

Caption: DosR signaling pathway for cydABDC activation.

Experimental Workflow for ChIP-Seq Analysis

Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) workflow.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is adapted for the study of protein-DNA interactions in M. tuberculosis.

a. Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative transcription factor binding site in the cydABDC promoter.

-

Anneal the oligonucleotides by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

Label the double-stranded DNA probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

-

Purify the labeled probe using a spin column to remove unincorporated label.

b. Binding Reaction:

-

In a final volume of 20 µl, combine the following in a microcentrifuge tube:

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

-

1 µg of a non-specific competitor DNA (e.g., poly(dI-dC))

-

Purified transcription factor (e.g., DosR, CRP) at various concentrations

-

1-2 fmol of labeled probe

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

c. Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel).

-

Run the gel at a constant voltage (e.g., 100-150V) in 0.5x TBE buffer at 4°C.

-

After electrophoresis, transfer the gel to filter paper, dry it, and expose it to X-ray film or a phosphorimager screen.

DNase I Footprinting Assay

This protocol provides a method to precisely map the binding site of a transcription factor on a DNA fragment.

a. Probe Preparation:

-

Prepare a DNA fragment (~200-500 bp) containing the cydABDC promoter region, uniquely end-labeled with 32P on one strand.

b. Binding and Digestion:

-

Incubate the labeled probe with varying concentrations of the purified transcription factor in a binding buffer similar to that used for EMSA.

-

After the binding reaction reaches equilibrium, add a freshly diluted solution of DNase I.

-

Allow the digestion to proceed for a short period (e.g., 1-2 minutes) at room temperature. The optimal DNase I concentration and digestion time should be determined empirically.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).

c. Analysis:

-

Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.

-

Resuspend the DNA in a formamide loading buffer.

-

Separate the fragments on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

-

Visualize the bands by autoradiography. The region where the transcription factor is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.

Luciferase Reporter Assay

This assay is used to quantify the in vivo transcriptional activity of the cydABDC promoter.

a. Construct Generation:

-

Clone the promoter region of the cydABDC operon upstream of a promoterless luciferase reporter gene (e.g., firefly luciferase, luc) in a mycobacterial shuttle vector.

-

Transform the resulting construct into M. tuberculosis or a suitable surrogate host like M. smegmatis.

b. Assay Procedure:

-

Grow the reporter strain under desired conditions (e.g., aerobic, hypoxic, with or without NO).

-

Harvest the cells at various time points and lyse them to release the cellular contents.

-

Add the appropriate luciferase substrate to the cell lysate.

-

Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of the promoter.

Conclusion

The genetic regulation of the cydABDC operon is a complex process that is central to the ability of M. tuberculosis to adapt to the stressful conditions within the host. The DosRST two-component system and the global regulator CRP play pivotal roles in orchestrating the expression of this critical operon. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, will be instrumental in the identification of new drug targets and the development of more effective therapies to combat tuberculosis.

References

- 1. The DosS-DosT/DosR Mycobacterial Sensor System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unique Roles of DosT and DosS in DosR Regulon Induction and Mycobacterium tuberculosis Dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The DosS-DosT/DosR Mycobacterial Sensor System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. wiredspace.wits.ac.za [wiredspace.wits.ac.za]

- 8. Hypoxia-Activated Cytochrome bd Expression in Mycobacterium smegmatis Is Cyclic AMP Receptor Protein Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unique roles of DosT and DosS in DosR regulon induction and Mycobacterium tuberculosis dormancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional characterization of the antioxidant response of Mycobacterium tuberculosis in vivo and during adaptation to hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Under Hypoxic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a highly successful pathogen capable of persisting within the human host for decades in a latent, non-replicating state. A key environmental cue for the establishment of latency is hypoxia, a condition of low oxygen tension encountered within the granulomatous lesions formed during infection. To survive in this oxygen-deprived environment, Mtb significantly remodels its metabolism and respiratory pathways. Central to this adaptation is the upregulation and utilization of a second terminal oxidase, the cytochrome bd oxidase, which functions alongside the primary cytochrome bc1:aa3 supercomplex.

This technical guide provides an in-depth examination of the critical role of cytochrome bd oxidase in Mtb under hypoxic conditions. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated regulatory and metabolic pathways. This information is intended to serve as a valuable resource for researchers working to understand Mtb persistence and to develop novel therapeutics targeting its respiratory vulnerabilities.

Data Presentation: Quantitative Analysis of Cytochrome bd Oxidase in Mtb under Hypoxia

The following tables summarize key quantitative data from the literature regarding the expression and function of cytochrome bd oxidase in Mtb under hypoxic and other relevant stress conditions.

Table 1: Upregulation of Cytochrome bd Oxidase (cydABDC Operon) Expression in Mtb under Hypoxia and Other Stresses

| Condition | Gene(s) | Fold Change in Expression (mRNA) | Reference(s) |

| Hypoxia (in vitro) | cydA | 2- to 3-fold increase between 5% and 0.5% air saturation | [1] |

| Hypoxia (in vitro) | cydAB | Upregulated | [2] |

| Nitric Oxide (NO) Exposure | cydAB | Upregulated | [3][4] |

| Transition to Chronic Infection (mouse lung) | cydA, cydC | Transiently upregulated | [3][4] |

| Inhibition of cytochrome bc1:aa3 | cydAB | Upregulated | [2][5] |

| Acidic pH | Not specified | Required for optimal fitness | [6][7] |

| Bedaquiline (ATP synthase inhibitor) treatment | cydAB | Strongly induced | [2] |

Table 2: Functional Characteristics of Mtb Cytochrome bd Oxidase

| Parameter | Value | Notes | Reference(s) |

| Oxygen Affinity (Km[O2]) | High (E. coli homologue has Km of 5 nM) | The high oxygen affinity allows the enzyme to function at very low oxygen concentrations.[8][9] | |

| Proton Translocation | Less efficient than cytochrome bc1:aa3 | Contributes to the proton motive force but pumps fewer protons per electron transferred. | [2][9] |

| Role in ATP Synthesis | Crucial when cytochrome bc1:aa3 is compromised | Deletion of cydABDC leads to hypersusceptibility to bc1:aa3 inhibitors.[6][7][10] | |

| Resistance to Stress | Confers resistance to peroxide, nitrosative stress, and acidic pH | Plays a role in detoxifying reactive oxygen and nitrogen species.[3][4][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Mtb's response to hypoxia. The following sections provide outlines for key experimental protocols cited in the literature.

In Vitro Model of Hypoxia: The Wayne Model

The Wayne model is a widely used method to induce a state of non-replicating persistence in Mtb by gradual oxygen depletion.

Principle: Mtb is cultured in sealed tubes with a limited headspace of air. As the bacteria respire, they consume the available oxygen, leading to a gradual transition into a hypoxic and ultimately anaerobic environment. The oxygen depletion is monitored by the decolorization of a methylene blue indicator.

Protocol Outline:

-

Culture Preparation: Mtb is grown to mid-log phase in a suitable liquid medium (e.g., Dubos broth with ADC supplement).

-

Inoculation: The culture is diluted and inoculated into screw-cap tubes containing the same medium with 0.015% methylene blue. The tubes are filled to a level that provides a specific headspace-to-volume ratio (e.g., 0.5).[11]

-

Incubation: The tubes are incubated at 37°C with slow stirring (e.g., 120 rpm).

-

Monitoring: The decolorization of methylene blue is observed over time. Partial decolorization indicates microaerobic conditions (NRP Stage 1), while complete decolorization signifies an anaerobic environment (NRP Stage 2).[11]

-

Sample Collection: At desired time points (e.g., before decolorization, at NRP Stage 1, and at NRP Stage 2), bacteria are harvested for downstream analyses such as RNA extraction for gene expression studies or viability assays.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in the expression of specific genes, such as those in the cydABDC operon, in response to hypoxia.

Principle: This technique measures the amount of a specific mRNA transcript in a sample by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The amount of amplified product is proportional to the initial amount of mRNA.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from Mtb cultures grown under normoxic and hypoxic conditions using a suitable method (e.g., Trizol extraction followed by mechanical lysis).

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: The purified RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: The cDNA is used as a template in a real-time PCR reaction with primers specific for the target gene (e.g., cydA) and a reference gene (e.g., sigA or 16S rRNA) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green or EvaGreen) that binds to double-stranded DNA, allowing for the quantification of the PCR product in real-time.[11][12][13]

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level under hypoxic conditions is compared to that under normoxic conditions after normalization to the reference gene.[11]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Site Analysis

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of transcription factors that regulate the expression of genes like cydABDC in response to hypoxia.

Principle: Proteins that are cross-linked to DNA in vivo are immunoprecipitated using an antibody specific to the protein of interest (e.g., a tagged transcription factor like DosR). The associated DNA is then purified and sequenced to identify the binding sites.

Protocol Outline:

-

Strain Construction: An Mtb strain is engineered to express a tagged version (e.g., FLAG-tagged) of the transcription factor of interest under the control of an inducible promoter.[14][15]

-

Culture and Cross-linking: The Mtb strain is cultured under the desired conditions (e.g., normoxia or hypoxia), and the expression of the tagged protein is induced. The cells are then treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the tag (e.g., anti-FLAG antibody) that is coupled to magnetic beads. The protein-DNA complexes are captured by the beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing (e.g., by adding sequencing adapters). The resulting DNA library is sequenced.

-

Data Analysis: The sequencing reads are mapped to the Mtb genome, and regions of enrichment (peaks) are identified, which correspond to the binding sites of the transcription factor.[14][15][16][17]

Measurement of Oxygen Consumption Rate (OCR)

The activity of the terminal oxidases can be assessed by measuring the rate of oxygen consumption by whole Mtb cells or isolated membranes.